3,5-Bis((4-hydroxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide
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Overview
Description
3,5-Bis((4-hydroxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidinium core substituted with hydroxyphenyl and methylene groups, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((4-hydroxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide typically involves the reaction of 4-hydroxybenzaldehyde with 1,1-dimethyl-4-oxo-piperidinium iodide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis((4-hydroxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methylene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinium derivatives.
Scientific Research Applications
3,5-Bis((4-hydroxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and cytotoxic properties.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bis((4-hydroxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide involves its interaction with cellular components. It can induce apoptosis in cancer cells through the activation of p53-mediated pathways . The compound’s hydroxyphenyl groups can also scavenge free radicals, contributing to its antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide: Used in various synthetic applications.
Uniqueness
3,5-Bis((4-hydroxyphenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide stands out due to its unique piperidinium core and the presence of hydroxyphenyl groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
142808-57-9 |
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Molecular Formula |
C21H22INO3 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
(3Z,5E)-3,5-bis[(4-hydroxyphenyl)methylidene]-1,1-dimethylpiperidin-1-ium-4-one;iodide |
InChI |
InChI=1S/C21H21NO3.HI/c1-22(2)13-17(11-15-3-7-19(23)8-4-15)21(25)18(14-22)12-16-5-9-20(24)10-6-16;/h3-12H,13-14H2,1-2H3,(H-,23,24,25);1H |
InChI Key |
DDKVAMNBVMNGKI-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1(C/C(=C\C2=CC=C(C=C2)O)/C(=O)/C(=C\C3=CC=C(C=C3)O)/C1)C.[I-] |
Canonical SMILES |
C[N+]1(CC(=CC2=CC=C(C=C2)O)C(=O)C(=CC3=CC=C(C=C3)O)C1)C.[I-] |
Origin of Product |
United States |
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